2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(3-methoxypropyl)acetamide
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Overview
Description
2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(3-methoxypropyl)acetamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
The synthesis of 2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(3-methoxypropyl)acetamide typically involves multiple steps. The starting materials often include benzenesulfonyl chloride, 3,5-dimethylaniline, and 3-methoxypropylamine. The reaction conditions usually require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process involves:
Formation of the sulfonamide: Benzenesulfonyl chloride reacts with 3,5-dimethylaniline in the presence of a base to form N-(benzenesulfonyl)-3,5-dimethylaniline.
Acylation: The resulting sulfonamide is then reacted with 3-methoxypropylamine and acetic anhydride to form the final product, this compound.
Chemical Reactions Analysis
2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(3-methoxypropyl)acetamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, with nucleophiles such as amines or thiols.
Scientific Research Applications
2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(3-methoxypropyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with proteins involved in inflammation or microbial growth.
Comparison with Similar Compounds
2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(3-methoxypropyl)acetamide can be compared with similar compounds such as:
N-(benzenesulfonyl)acetamide: This compound lacks the dimethyl and methoxypropyl groups, making it less complex and potentially less active in biological systems.
N-fluorobenzenesulfonimide: This compound contains a fluorine atom, which can significantly alter its reactivity and biological activity.
N-(benzenesulfonyl)benzenesulfonamide: This compound has two sulfonyl groups, which may enhance its ability to interact with biological targets but also increase its complexity.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(3-methoxypropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-16-12-17(2)14-18(13-16)22(15-20(23)21-10-7-11-26-3)27(24,25)19-8-5-4-6-9-19/h4-6,8-9,12-14H,7,10-11,15H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBHXMRUACINPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC(=O)NCCCOC)S(=O)(=O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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